molecular formula C11H13ClN2O2 B2378732 3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride CAS No. 2402837-26-5

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride

Cat. No. B2378732
CAS RN: 2402837-26-5
M. Wt: 240.69
InChI Key: FEWLZMCHAGCCMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride” is a compound that belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring . It also belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position .


Molecular Structure Analysis

The molecular structure of “3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride” is represented by the SMILES string c1ccc2c(c1)c(c[nH]2)CC@@HO)N . The InChI representation is InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 .

Scientific Research Applications

Crystallography

The compound has been used in crystallography studies . The crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic addate – acetic acid – water (1:1:1), C11H12N2O2 · CH3COOH · H2O was published in the journal Zeitschrift für Kristallographie .

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology .

Antimicrobial Activity

The compound has been synthesized and tested for antimicrobial activity . It showed significant activity against Staphylococcus aureus ATCC 25923, Staphylococcus aureus ATCC 43300 (MRSA), Mycobacterium smegmatis (mc (2)155/ATCC 700084), and Candida albicans ATCC 10231 .

Biological Potential of Indole Derivatives

Indole derivatives, including this compound, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Facile Synthesis

The compound has been used in the facile synthesis of ®-1-(1H-indol-3-yl)propan-2-amines Hydrochloride . The intermediate ketones were prepared by a modified Nef reaction using nitroalkenes to react with Fe-HCl .

Storage and Handling

The compound is stored at room temperature and is available in powder form . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

properties

IUPAC Name

3-amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10;/h1-4,6,8,13H,5,12H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLZMCHAGCCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-(1H-indol-3-yl)propanoic acid;hydrochloride

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